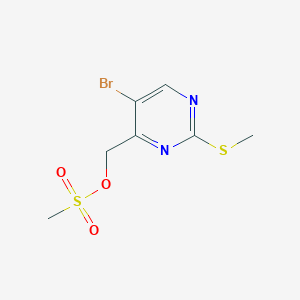
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate
Vue d'ensemble
Description
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate is a useful research compound. Its molecular formula is C7H9BrN2O3S2 and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- CAS Number : 1481616-19-6
- Molecular Formula : C7H9BrN2O3S2
- Molecular Weight : 291.18 g/mol
- Physical Appearance : Pale-yellow to yellow-brown solid
- Melting Point : Not specified
- Storage Conditions : 2-8 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of bromine and methylthio groups enhances its reactivity and selectivity towards specific targets, potentially leading to significant therapeutic effects.
Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds exhibit notable antitumor properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects on cancer cell proliferation. In particular, brominated pyrimidines have been linked to enhanced cytotoxicity in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Antimicrobial Activity
Compounds containing the pyrimidine ring structure are also recognized for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been documented, suggesting potential applications in treating bacterial infections .
Study 1: Antitumor Efficacy
A study investigating the cytotoxic effects of various pyrimidine derivatives on breast cancer cells found that this compound exhibited significant growth inhibition. The study utilized a combination index method to analyze the synergistic effects when combined with standard chemotherapy agents like doxorubicin. Results indicated a marked increase in cytotoxicity, particularly against the MDA-MB-231 cell line .
Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The compound demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1481616-19-6 |
| Molecular Formula | C7H9BrN2O3S2 |
| Molecular Weight | 291.18 g/mol |
| Antitumor Activity | Significant in MCF-7 and MDA-MB-231 cell lines |
| Antimicrobial Activity | Effective against various bacteria |
Propriétés
IUPAC Name |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3S2/c1-14-7-9-3-5(8)6(10-7)4-13-15(2,11)12/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYSZADVFSQWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)COS(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















